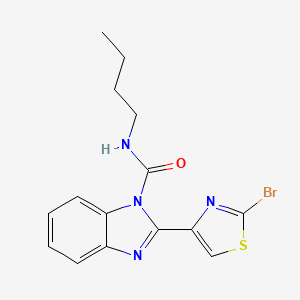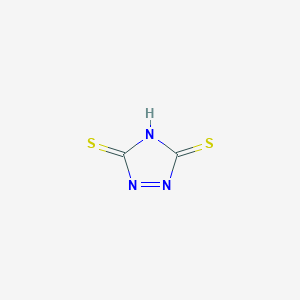
3H-1,2,4-Triazole-3,5(4H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazole-3,5(4H)-dithione is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3,5(4H)-dithione typically involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired triazole-dithione compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3H-1,2,4-Triazole-3,5(4H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Dithiols.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3H-1,2,4-Triazole-3,5(4H)-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dithione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways: It can modulate biochemical pathways related to oxidative stress, microbial growth, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its use in oxidation reactions and as a dienophile in cycloaddition reactions.
4-Methyl-4H-1,2,4-triazole-3-thiol: Used in the synthesis of various heterocyclic compounds.
Uniqueness: 3H-1,2,4-Triazole-3,5(4H)-dithione is unique due to its dithione moiety, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
68902-89-6 |
|---|---|
Molekularformel |
C2HN3S2 |
Molekulargewicht |
131.18 g/mol |
IUPAC-Name |
1,2,4-triazole-3,5-dithione |
InChI |
InChI=1S/C2HN3S2/c6-1-3-2(7)5-4-1/h(H,3,6,7) |
InChI-Schlüssel |
TVGIZXIGLOVXDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=S)NC(=S)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



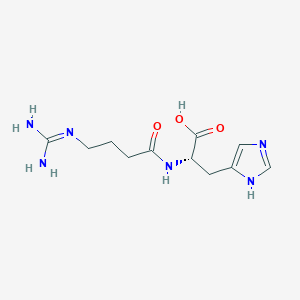
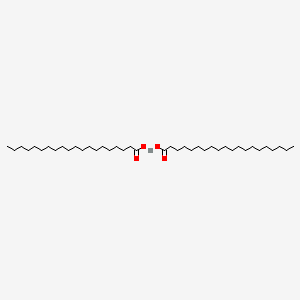

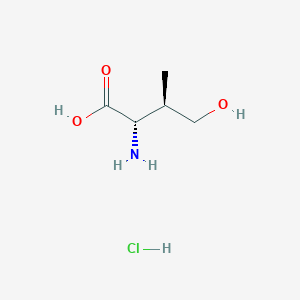
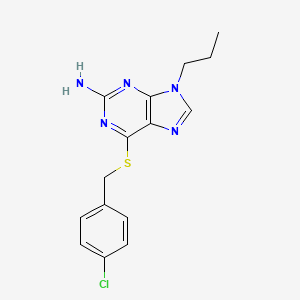
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
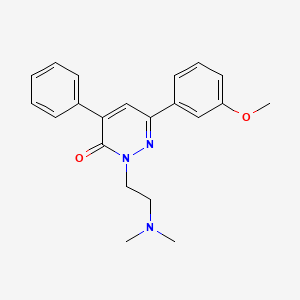
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)


![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
